molecular formula C13H24Cl2O2 B14409501 Chloromethyl 11-chlorododecanoate CAS No. 80419-07-4

Chloromethyl 11-chlorododecanoate

Cat. No.: B14409501
CAS No.: 80419-07-4
M. Wt: 283.2 g/mol
InChI Key: SWJDHWAMRFKAJU-UHFFFAOYSA-N
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Description

Chloromethyl 11-chlorododecanoate is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is characterized by the presence of a chloromethyl group and a chlorododecanoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 11-chlorododecanoate can be synthesized through the chloromethylation of 11-chlorododecanoic acid. The reaction typically involves the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures (5-10°C) . This method ensures high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of chloromethyl 11-chlorododecanoate involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules . The ester group can also undergo hydrolysis, releasing 11-chlorododecanoic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • **Chlor

Properties

CAS No.

80419-07-4

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

chloromethyl 11-chlorododecanoate

InChI

InChI=1S/C13H24Cl2O2/c1-12(15)9-7-5-3-2-4-6-8-10-13(16)17-11-14/h12H,2-11H2,1H3

InChI Key

SWJDHWAMRFKAJU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCC(=O)OCCl)Cl

Origin of Product

United States

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